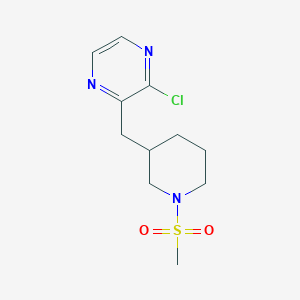
2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine
Übersicht
Beschreibung
2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a useful research compound. Its molecular formula is C11H16ClN3O2S and its molecular weight is 289.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a synthetic compound with a molecular formula of CHClNOS and a molecular weight of 289.78 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine |
| Molecular Formula | CHClNOS |
| Molecular Weight | 289.78 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine under basic conditions, commonly using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to significant pharmacological effects. The specific mechanisms remain under investigation, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including compounds structurally related to this compound, exhibit antimicrobial properties. Notably, piperidine derivatives have shown effectiveness against resistant strains of Candida auris, a pathogen associated with high mortality rates due to its resistance to conventional antifungals .
Case Study: Antifungal Activity Against Candida auris
In a study evaluating novel piperidine-based derivatives, compounds similar to this compound demonstrated significant antifungal activity. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, indicating potent activity against clinical isolates . The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic cell death.
Cytotoxicity and Safety Profile
While exploring its biological activity, it is crucial to assess the safety profile of this compound. Preliminary safety data suggest that the compound may cause skin and eye irritation upon exposure . However, detailed toxicological studies are necessary to fully understand its safety profile in vivo.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties and potential applications of this compound.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | Antimicrobial | Different piperidine substitution |
| 2-Chloro-3-(1-(methylsulfonyl)piperidin-2-yl)pyrazine | Antimicrobial | Varying activity against fungi |
Eigenschaften
IUPAC Name |
2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-2-3-9(8-15)7-10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLYBPTEZSBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















